Anhydrous AlCl3 poses volatile handling risks; sodium tetrachloroaluminate (NaAlCl4, CAS 7784-16-9) is a stable, non-volatile alternative for molten salt processes.
Procure in batch-consistent purity with global shipping.
Sodium tetrachloroaluminate (NaAlCl4), CAS 7784-16-9, is an inorganic salt composed of sodium cations (Na⁺) and tetrahedral tetrachloroaluminate anions ([AlCl₄]⁻). It is primarily utilized as a molten salt electrolyte in high-temperature sodium-ion batteries, a thermally stable medium for chemical synthesis, and a safer, more processable precursor for generating Lewis acidity compared to anhydrous aluminum chloride (AlCl₃). Its distinct melting point and electrochemical properties are critical selection factors for its use in energy storage and high-temperature catalytic systems.
Direct substitution of NaAlCl4 with its common precursor, anhydrous aluminum chloride (AlCl₃), fails due to profound differences in handling, safety, and physical state. AlCl₃ is a volatile, highly hygroscopic solid that reacts violently with water and requires stringent inert atmosphere handling, whereas NaAlCl4 is a more stable, non-volatile salt with a defined melting point, making it far more suitable for molten salt processes. Substitution with other alkali metal analogs like lithium tetrachloroaluminate (LiAlCl₄) is also impractical for thermally-sensitive applications, as the cation identity (Na⁺ vs. Li⁺) significantly alters critical procurement-relevant properties such as melting point and ionic conductivity, rendering them non-interchangeable for specific battery electrolyte formulations and phase-change material applications.
Sodium tetrachloroaluminate exhibits an incongruent melting point of approximately 153-157°C. This is measurably higher than that of its close analog, lithium tetrachloroaluminate (LiAlCl₄), which melts at approximately 146-148°C. While the difference appears minor, this specific thermal window is a key design parameter in intermediate-temperature batteries and phase-change systems where operational stability at a precise temperature is critical.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~153-157°C |
| Comparator Or Baseline | Lithium Tetrachloroaluminate (LiAlCl₄): ~146-148°C |
| Quantified Difference | NaAlCl₄ melts at a consistently higher temperature than LiAlCl₄. |
| Conditions | As-synthesized, anhydrous solid, measured by Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). |
This specific melting point makes NaAlCl4 suitable for sodium-ion battery systems designed to operate above 150°C and distinguishes it from Li-ion analogs for specific thermal management applications.
A key procurement driver for NaAlCl4 is its ability to form a eutectic mixture with aluminum chloride (AlCl₃). While pure AlCl₃ sublimes at ~180°C and pure NaAlCl4 melts at ~153°C, their eutectic mixture melts at a significantly lower temperature of approximately 107-115°C. This property is exploited to create liquid Lewis acidic media at temperatures where neither component would be a practical liquid on its own.
| Evidence Dimension | Eutectic Melting Point (°C) with AlCl₃ |
| Target Compound Data | Forms a eutectic melting at ~107-115°C |
| Comparator Or Baseline | Pure AlCl₃ (sublimes ~180°C); Pure NaAlCl₄ (melts ~153°C) |
| Quantified Difference | Enables a liquid phase ~40-70°C below the melting/sublimation points of the individual components. |
| Conditions | Binary mixture of NaCl-AlCl₃ system, specifically at the NaAlCl₄-AlCl₃ eutectic composition. |
For applications requiring a homogenous, molten Lewis acid catalyst, procuring NaAlCl4 as a co-component with AlCl₃ provides a route to a lower-energy, more controllable liquid system.
Anhydrous aluminum chloride (AlCl₃) is a notoriously difficult reagent to handle due to its high reactivity, volatility (sublimes ~180°C at 1 atm), and violent, exothermic reaction with moisture, releasing corrosive HCl gas. In contrast, NaAlCl4 is a stable, non-volatile crystalline solid at room temperature. Its formation from NaCl and AlCl₃ effectively 'tames' the reactivity of AlCl₃, providing a safer, solid, and more easily dosed source of the [AlCl₄]⁻ anion for subsequent use in molten salt applications or controlled release of Lewis acidity. While still moisture-sensitive, its handling properties are significantly improved over pure AlCl₃.
| Evidence Dimension | Handling Characteristics & Physical State |
| Target Compound Data | Stable, non-volatile crystalline solid at room temperature. |
| Comparator Or Baseline | Anhydrous AlCl₃: Volatile, highly hygroscopic solid; reacts violently with water. |
| Quantified Difference | Qualitative but critical difference in physical state, volatility, and reactivity with atmospheric moisture. |
| Conditions | Standard laboratory and industrial handling conditions. |
Procuring NaAlCl4 instead of AlCl₃ reduces engineering controls, improves operator safety, and simplifies process design for applications that can utilize the tetrachloroaluminate anion from a salt form.
NaAlCl4 is a foundational component in ZEBRA-type (Zero Emission Battery Research Activities) batteries. Its melting point of ~153°C allows it to form a molten catholyte that facilitates high Na⁺ ionic conductivity between the solid beta-alumina electrolyte and the metal chloride cathode (e.g., NiCl₂ or FeCl₂), enabling cell operation at temperatures between 250-350°C. Procuring NaAlCl4 is essential for fabricating these long-duration, grid-scale energy storage systems.
Based on its ability to form a low-melting eutectic (~110°C) with AlCl₃, NaAlCl4 is procured specifically to create liquid catalytic media for reactions like Friedel-Crafts alkylations and acylations at reduced temperatures. This approach provides the high Lewis acidity of the AlCl₃ system in a more manageable, homogenous liquid phase, improving process control compared to using solid AlCl₃ suspensions.
The well-defined melting point and associated latent heat of fusion make NaAlCl4 a candidate for thermal energy storage applications requiring a stable phase transition in the 150-160°C range. In this context, it is selected over other salts when this specific temperature window matches the operational requirements of an industrial process for waste heat recovery or thermal management.
Corrosive